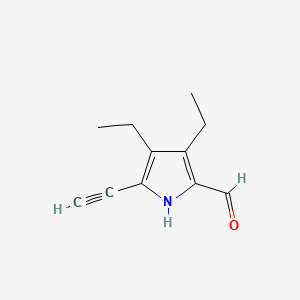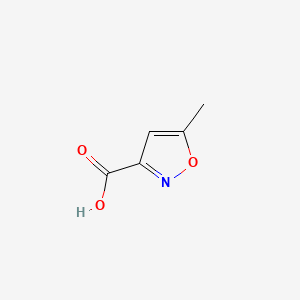
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C14H21BrN4O4 and its molecular weight is 389.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Mechanisms
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is involved in nucleophilic aromatic substitution reactions, an essential process in chemical synthesis. Pietra and Vitali (1972) examined the reaction of piperidine with nitrobenzene derivatives, demonstrating the formation of piperidinobenzene compounds and providing insights into the reaction mechanisms, such as the absence of base or acid catalysis and the probable addition-elimination mechanism with rapid expulsion of the nitro group from the intermediate (Pietra & Vitali, 1972).
Degradation and Stability Studies
Understanding the degradation processes and stability of compounds related to this compound is crucial for their potential applications. Barchańska et al. (2019) utilized liquid chromatography and mass spectrometry to investigate the stability of nitisinone, a compound structurally similar to this compound, under various conditions, shedding light on its degradation products and stability which could be relevant for similar compounds (Barchańska et al., 2019).
Pharmacological Properties and Therapeutic Use
The pharmacological properties and clinical applications of compounds structurally similar to this compound are also significant. Pinder et al. (2012) reviewed the pharmacological properties and clinical use of metoclopramide, highlighting its therapeutic application in gastro-intestinal diagnostics and various types of vomiting, as well as its influence on gastro-intestinal motility. This review can provide a comprehensive understanding of the pharmacological effects and therapeutic potential of related compounds (Pinder et al., 2012).
Properties
IUPAC Name |
4-amino-2-ethoxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c1-2-22-13-8-11(15)12(18(20)21)7-10(13)14(19)17-9-3-5-16-6-4-9;/h7-9,16H,2-6,15H2,1H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSEEVHCPYDCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCNCC2)[N+](=O)[O-])N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)



![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)



![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)



